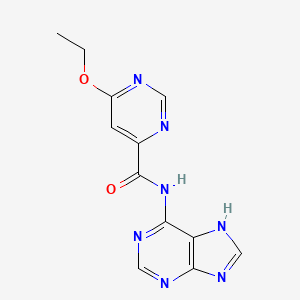

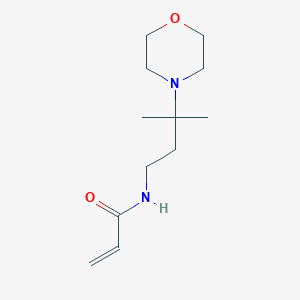

![molecular formula C19H16ClN5O B2963435 6-[(3-氯苯基)甲基]-3-(3,5-二甲基苯基)三唑并[4,5-d]嘧啶-7-酮 CAS No. 888425-41-0](/img/structure/B2963435.png)

6-[(3-氯苯基)甲基]-3-(3,5-二甲基苯基)三唑并[4,5-d]嘧啶-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazolo[4,5-d]pyrimidines can be prepared by various methods. For example, 3-methyl- and 3-phenyl-3H-1, 2, 3-triazolo[4, 5-d]pyrimidines can be prepared by cyclization of 5-amino-4-methylaminopyrimidine with nitrous acid .科学研究应用

Antifungal Applications

Triazole derivatives like the one have been widely used as antifungal agents . They work by inhibiting the enzyme cytochrome P450 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the accumulation of 14α-methyl sterols, which disrupts the cell membrane’s function and integrity, ultimately causing cell death .

Anticancer Potential

The structural framework of triazoles allows for interaction with various enzymes and receptors in biological systems, which can be exploited for anticancer therapies. Triazole compounds can act as enzyme inhibitors , interfering with the proliferation of cancer cells. They may also induce apoptosis or inhibit angiogenesis, which are promising strategies in cancer treatment .

Antibacterial Properties

Triazoles have shown potential as antibacterial agents . They can target a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The development of new triazole-based antibacterial agents is crucial in the fight against antibiotic resistance .

Antiviral Activity

The triazole core can be modified to enhance its interaction with viral enzymes, making it a valuable scaffold for the development of antiviral drugs . These compounds can inhibit viral replication by targeting specific stages of the viral life cycle .

Anti-inflammatory and Analgesic Effects

Triazole derivatives exhibit anti-inflammatory and analgesic properties by modulating the production of inflammatory mediators and interacting with pain receptors. They can be used to treat conditions characterized by inflammation and pain .

Antidiabetic Applications

Some triazole derivatives have been investigated for their antidiabetic effects . They may act by influencing insulin signaling pathways or by serving as inhibitors of enzymes like alpha-glucosidase, which is involved in carbohydrate metabolism .

Antidepressant and Anxiolytic Uses

Triazoles can also serve as antidepressants and anxiolytics . They can modulate neurotransmitter systems in the brain, such as serotonin and dopamine, which are involved in mood regulation and anxiety disorders .

Antihypertensive and Cardiovascular Effects

Lastly, triazole derivatives can have antihypertensive effects by acting on various pathways that regulate blood pressure. They may also offer protective effects against certain cardiovascular diseases .

属性

IUPAC Name |

6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O/c1-12-6-13(2)8-16(7-12)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCOAMMEWYGYFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

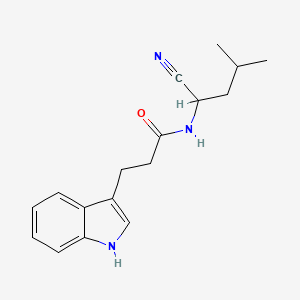

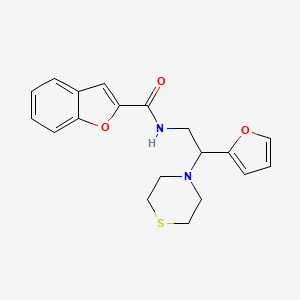

![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)

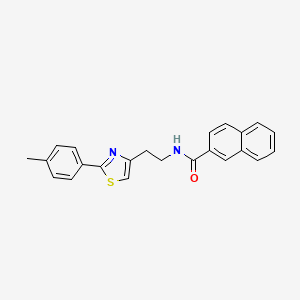

![(4-Methylthiophen-2-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2963357.png)

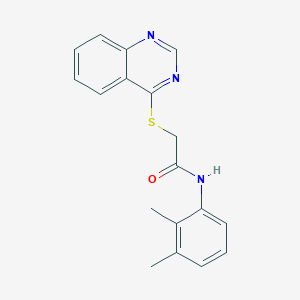

![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2963358.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2963362.png)

![(3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2963365.png)

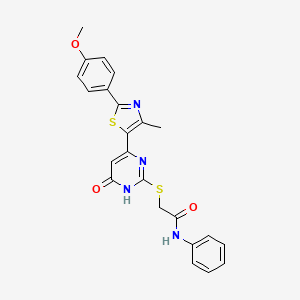

![N-[Cyano-(1-methylsulfanylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2963371.png)

![2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963375.png)